triarachidonin-d5 chemical structure and physical properties
triarachidonin-d5 chemical structure and physical properties
Title: Triarachidonin-d5: Chemical Structure, Physical Properties, and Analytical Applications in Lipidomics
Executive Summary As a Senior Application Scientist specializing in mass spectrometry and lipidomics, I frequently encounter the analytical challenge of accurately quantifying low-abundance, highly hydrophobic polyunsaturated lipids in complex biological matrices. Triarachidonin (TAG 60:12) is a critical signaling triacylglycerol, and its deuterium-labeled isotopologue, Triarachidonin-d5, serves as an indispensable internal standard. This whitepaper provides an in-depth technical analysis of Triarachidonin-d5, detailing its structural properties, physical characteristics, and field-proven methodologies for its use in quantitative lipidomics.
Chemical Structure and Molecular Characteristics
Triarachidonin is a homotriacylglycerol consisting of a glycerol backbone esterified with three arachidonic acid (20:4) chains. Its fully unsaturated nature makes it highly fluid but susceptible to oxidation.
Triarachidonin-d5 is structurally defined as 1,2,3-tri-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-glycerol-d5 .
The Causality of Isotopic Design: Why place the deuterium atoms on the glycerol backbone (1,1,2,3,3-d5) rather than the acyl chains? This is a deliberate structural choice for tandem mass spectrometry (MS/MS). During collision-induced dissociation (CID), triacylglycerols typically undergo a neutral loss of one fatty acid chain, yielding diacylglycerol (DAG) fragment ions. By localizing the d5 label on the glycerol backbone, the +5 Da mass shift is preserved in the resulting DAG fragment. This prevents signal scrambling and allows unambiguous differentiation from [1]. Furthermore, the +5 Da shift perfectly bypasses the natural isotopic envelope of endogenous triarachidonin (which exhibits significant M+2 and M+3 peaks due to the natural 13 C abundance across its 63 carbons), ensuring zero cross-talk during Multiple Reaction Monitoring (MRM).
Physical and Chemical Properties
The physical properties of Triarachidonin dictate its handling and extraction requirements. Due to the high degree of unsaturation (12 double bonds total), it remains a viscous liquid even at low temperatures and is highly non-polar.
Table 1: Comparative Physical and Chemical Properties
| Property | Triarachidonin (Unlabeled) | Triarachidonin-d5 |
| CAS Number | 23314-57-0 | N/A (Custom Synthesis) |
| Molecular Formula | C 63 H 98 O 6 | C 63 H 93 D 5 O 6 |
| Molecular Weight | 951.45 g/mol | 956.48 g/mol |
| Exact Mass | 950.7363 Da | 955.7677 Da |
| Physical State | Viscous Liquid / Oil | Viscous Liquid / Oil |
| Lipid Classification | Triacylglycerol (TAG 60:12) | Triacylglycerol (TAG 60:12-d5) |
| Solubility | Chloroform, Ethanol, DMSO | Chloroform, Ethanol, DMSO |
| Boiling Point | 862.8 ± 65.0 °C (Predicted) | ~862.8 °C (Predicted) |
Data synthesized from [2] and [3].
Analytical Methodologies: A Self-Validating Extraction Protocol
Trustworthiness & Protocol Logic: Every quantitative protocol must be a self-validating system. The following modified Folch extraction utilizes Triarachidonin-d5 as a pre-extraction spike-in. If extraction efficiency drops due to matrix effects or emulsion formation, the absolute signal of the d5 standard will decrease proportionally. However, because the standard and the analyte share identical physicochemical properties, the ratio of endogenous TAG to the d5 standard remains constant, ensuring absolute quantitative accuracy regardless of sample loss.
Step-by-Step Protocol: Quantitative Lipid Extraction and LC-MS/MS Analysis
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Sample Homogenization & Spiking: Homogenize the biological sample (e.g., 3 million macrophages) in 1 mL of ice-cold LC-MS grade water. Immediately spike in 10 µL of Triarachidonin-d5 (10 µg/mL in ethanol) as the internal calibrant.
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Folch Extraction: Add 3 mL of a 2:1 (v/v) chloroform:methanol solution. Critical Step: Ensure the solvent contains 50 µg/mL butylated hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, preventing the auto-oxidation of the highly labile arachidonyl chains during extraction[4]. Chloroform provides the optimal dielectric constant to solubilize highly hydrophobic TAGs, while methanol disrupts lipid-protein interactions.
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Phase Separation: Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 5 minutes at 4°C. Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette.
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Second Extraction: Add an additional 1.5 mL of 2:1 chloroform:methanol to the remaining aqueous layer, vortex, centrifuge, and pool the organic phases[4].
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Drying and Reconstitution: Evaporate the pooled organic phases under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of isopropanol:methanol (1:1, v/v).
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LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in positive mode, monitoring the [M+Na] + adducts. Based on in-silico MS/MS spectra, the primary MRM transition for unlabeled Triarachidonin is m/z 973.7 → 669.5, and for Triarachidonin-d5 is m/z 978.7 → 674.5[2].
Fig 1. Step-by-step lipidomics workflow utilizing Triarachidonin-d5 as an internal standard.
Mechanistic Role in Biology: The Eicosanoid Precursor Pool
Historically, triacylglycerols were viewed purely as inert energy storage droplets. However, modern chemical proteomics has revealed that specific TAGs, like triarachidonin, serve as highly regulated precursor pools for inflammatory signaling.
Recent studies have identified diacylglycerol lipase-beta (DAGLβ) as a polyunsaturated fatty acid (PUFA)-specific triacylglycerol lipase highly active in macrophages[5]. DAGLβ hydrolyzes triarachidonin at the sn-1 or sn-3 position to generate diacylglycerol (DAG), which is subsequently converted into 2-arachidonoylglycerol (2-AG) and free arachidonic acid. This free arachidonic acid fuels the cyclooxygenase (COX) and lipoxygenase (LOX) enzymatic pathways, ultimately driving the "lipid storm" of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) observed in pathogenic pain and severe inflammatory responses[6].
Fig 2. Enzymatic hydrolysis of triarachidonin leading to eicosanoid signaling cascades.
References
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Triarachidonin | C63H98O6 | CID 9545801 . PubChem. Available at:[Link]
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Shin M, Ware TB, Hsu KL. DAGL-beta functions as a PUFA-specific triacylglycerol lipase in macrophages . Cell Chemical Biology, 2020; 27(3):314-321.e5. Available at:[Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Triarachidonin | C63H98O6 | CID 9545801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. DAGL-beta functions as a PUFA-specific triacylglycerol lipase in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DAGLβ as a therapeutic target for pain in sickle cell disease | Haematologica [haematologica.org]
